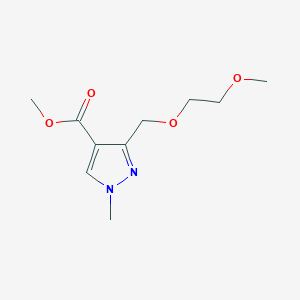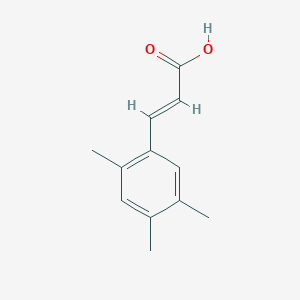
(2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a phenyl ring substituted with three methyl groups at positions 2, 4, and 5, and a propenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of 2,4,5-trimethylbenzaldehyde with malonic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate β-hydroxy acid, which undergoes dehydration to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as piperidine or pyridine can be employed to enhance the reaction rate and selectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the double bond can yield saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2,4,5-trimethylbenzoic acid.
Reduction: Formation of 3-(2,4,5-trimethylphenyl)propanoic acid.
Substitution: Formation of halogenated derivatives such as 2,4,5-trimethylbromobenzene.
Applications De Recherche Scientifique
(2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural properties.
Mécanisme D'action
The mechanism of action of (2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or modulating receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- (2E)-3-(2,4-dimethylphenyl)prop-2-enoic acid
- (2E)-3-(2,5-dimethylphenyl)prop-2-enoic acid
- (2E)-3-(2,4,6-trimethylphenyl)prop-2-enoic acid
Comparison: (2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and properties. The presence of three methyl groups at positions 2, 4, and 5 can affect the compound’s steric and electronic characteristics, making it distinct from other similar compounds with different substitution patterns.
Propriétés
Numéro CAS |
205748-06-7 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
3-(2,4,5-trimethylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H14O2/c1-8-6-10(3)11(7-9(8)2)4-5-12(13)14/h4-7H,1-3H3,(H,13,14) |
Clé InChI |
OUSXTDXBZCOQIT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)C=CC(=O)O)C |
SMILES canonique |
CC1=CC(=C(C=C1C)C=CC(=O)O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


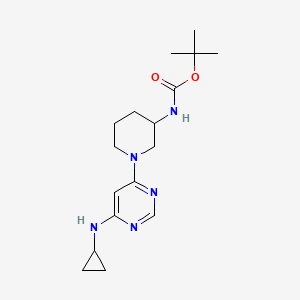
![4-Bromo-2-{[(5-chloro-2-methoxyphenyl)amino]methyl}phenol](/img/structure/B2919866.png)
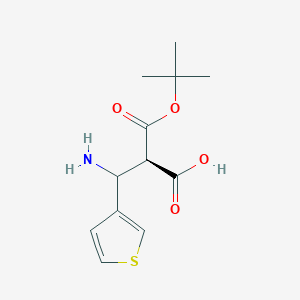
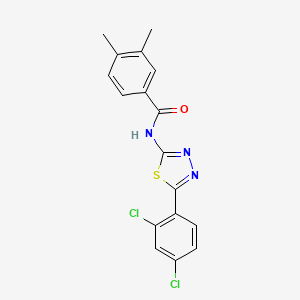
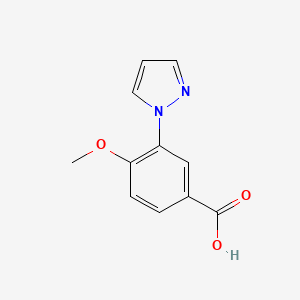
![1-Benzyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-2-one](/img/structure/B2919870.png)
![(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2919872.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2919873.png)
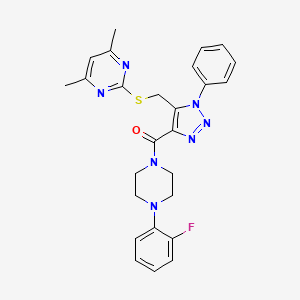
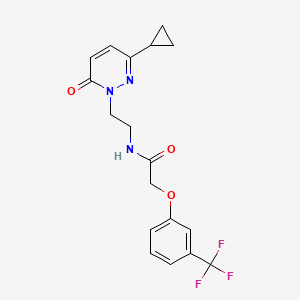
![N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(4-ETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-METHYLTHIOPHENE-3-SULFONAMIDE](/img/structure/B2919881.png)


